4-Bromopyridin-3-amine dihydrochloride
Overview
Description
4-Bromopyridin-3-amine dihydrochloride, also known as 4-Amino-3-bromopyridine, is a chemical compound with the molecular formula C5H5BrN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 3rd position and an amine group at the 4th position . The molecular weight of the compound is 173.01 g/mol .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point range of 61-69 °C . The compound’s empirical formula is C5H5BrN2 .Scientific Research Applications
Applications in Organic Synthesis and Chemical Studies
4-Bromopyridin-3-amine dihydrochloride serves as a crucial intermediate in organic synthesis, contributing to the development of heterocyclic compounds, pharmaceuticals, and agricultural chemicals. It's particularly valued for its role in facilitating reactions that lead to the synthesis of complex molecules with potential applications in medicine and agriculture.
One notable application is in the synthesis of amino-1,2,4-triazoles, which are significant for their use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds play essential roles in the creation of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing the versatility of this compound in facilitating diverse chemical syntheses (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Mechanism of Action
Safety and Hazards
4-Bromopyridin-3-amine dihydrochloride may cause serious eye irritation, respiratory irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromopyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASGIDNQVOGCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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